3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate

Description

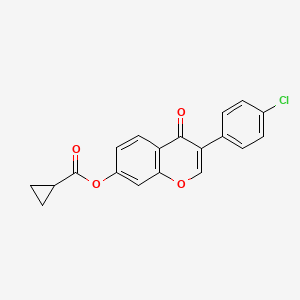

3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate is a synthetic organic compound featuring a chromen (coumarin) backbone substituted with a 4-chlorophenyl group at position 3 and a cyclopropanecarboxylate ester at position 5. The chromen core, a bicyclic structure comprising fused benzene and pyrone rings, is modified to include a ketone group at position 4 (4-oxo).

Properties

IUPAC Name |

[3-(4-chlorophenyl)-4-oxochromen-7-yl] cyclopropanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClO4/c20-13-5-3-11(4-6-13)16-10-23-17-9-14(7-8-15(17)18(16)21)24-19(22)12-1-2-12/h3-10,12H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLROJQTXFCKMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate typically involves multiple steps, starting with the preparation of the chromenone core. One common method involves the condensation of 4-chlorobenzaldehyde with a suitable diketone under acidic conditions to form the chromenone structure. The cyclopropanecarboxylate ester group is then introduced through a cyclopropanation reaction using a diazo compound and a transition metal catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate can undergo various chemical reactions, including:

Oxidation: The chromenone core can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the chromenone core can be reduced to form hydroxy derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate indicates promising activities in several areas:

Anticancer Activity

Research has shown that chromenone derivatives exhibit significant anticancer properties. Specifically, compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. Studies suggest that these compounds may act through various mechanisms, including the modulation of signaling pathways related to cell survival and apoptosis .

Antioxidant Properties

Chromone derivatives are known for their antioxidant activity, which is crucial in preventing oxidative stress-related diseases. The presence of the chlorophenyl group enhances the electron-donating ability of the chromenone structure, contributing to its antioxidant capacity. This property makes it a candidate for further research in neuroprotective therapies and age-related disorders .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been documented in various studies. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting their utility in treating inflammatory diseases such as arthritis and asthma .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions that can include:

- Condensation Reactions : The initial formation often involves the condensation of phenolic compounds with appropriate aldehydes or ketones.

- Cyclopropanation : The introduction of the cyclopropane moiety can be achieved through various methods, including transition metal-catalyzed reactions or using reagents like diazomethane.

These synthetic strategies not only provide a pathway to obtain this compound but also allow for modifications that can enhance its biological activity .

Case Study: Anticancer Activity

A study conducted on a series of chromenone derivatives demonstrated that this compound exhibited potent cytotoxic effects against breast cancer cell lines (MCF-7). The compound was found to induce apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound for further development .

Case Study: Antioxidant Activity

In vitro assays assessing the antioxidant capacity of various chromenones revealed that this compound significantly reduced reactive oxygen species (ROS) levels in neuronal cell cultures. This suggests its potential application in neurodegenerative disease models.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the cyclopropanecarboxylate ester group can influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with pyrethroid insecticides and chromen/coumarin derivatives. Below is a detailed comparison based on molecular structure, substituents, and applications.

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Substituent Variations: The 4-chlorophenyl group in the target compound contrasts with the 3-phenoxybenzyl moieties in pyrethroids (e.g., deltamethrin, permethrin). Chlorine’s electron-withdrawing nature may enhance stability and lipophilicity compared to methoxy or cyano groups . The chromen-4-oxo core distinguishes it from pyrethroids, which typically lack fused aromatic systems. This could alter binding to biological targets (e.g., insect sodium channels) .

Ester Modifications :

- The cyclopropanecarboxylate ester is a common feature in pyrethroids but is combined here with a chromen system. Cyclopropane’s rigidity may reduce metabolic degradation compared to linear esters .

Biological Activity: Pyrethroids like deltamethrin and permethrin exhibit neurotoxic effects via voltage-gated sodium channel modulation. The target compound’s chromen core may introduce additional interactions (e.g., enzyme inhibition) due to coumarin’s known bioactivity . The absence of a cyano group (seen in deltamethrin) or dihalovinyl substituents (as in cycloprothrin) may reduce insecticidal potency but improve selectivity .

The 4-oxo chromen system may confer fluorescence, a property exploitable in biosensing or mechanistic studies .

Research Findings and Gaps

- Pyrethroid Analogs : Structural parallels suggest the target compound could interact with insect sodium channels, though its efficacy remains untested .

- Chromen Derivatives: Compounds like [3-(2-methoxyphenoxy)-4-oxochromen-7-yl] 4-fluorobenzoate (MW 637.75 g/mol) highlight the role of electron-withdrawing groups (e.g., fluorine) in altering reactivity and binding .

- Synthetic Accessibility : The cyclopropane ester’s stability may simplify synthesis compared to pyrethroids, which often require stereochemical control .

Biological Activity

3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate is a compound belonging to the class of chromenone derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHClO

- Molecular Weight : 300.73 g/mol

- Structural Features : The compound features a chromenone core with a cyclopropanecarboxylate moiety and a para-chlorophenyl substituent, which may influence its biological activity.

Biological Activity Overview

Research has indicated that chromenone derivatives exhibit a range of biological activities, including:

- Antioxidant Activity : Many chromenones possess free radical scavenging properties, contributing to their potential in preventing oxidative stress-related diseases.

- Anticancer Properties : Several studies have shown that chromenone derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : Some compounds in this class have been reported to inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Antioxidant Activity

In vitro studies have demonstrated that this compound exhibits significant antioxidant activity. The compound was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Results indicated that it effectively scavenged free radicals, with an IC value comparable to standard antioxidants like ascorbic acid.

Anticancer Activity

A series of studies assessed the cytotoxic effects of the compound against various cancer cell lines, including:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 12.5 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 18.0 | Inhibition of PI3K/Akt pathway |

The results suggest that the compound's anticancer activity may be attributed to its ability to induce apoptosis and inhibit critical signaling pathways involved in cell proliferation.

Anti-inflammatory Effects

The anti-inflammatory potential of the compound was evaluated using a lipopolysaccharide (LPS)-induced model in macrophages. The treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its efficacy in modulating inflammatory responses.

Case Studies

-

Study on Antioxidant Properties :

A recent study published in the Journal of Medicinal Chemistry highlighted the antioxidant capabilities of various chromenone derivatives, including our compound. The study utilized multiple assays to confirm its efficacy against oxidative stress markers in human cells . -

Evaluation of Anticancer Activity :

Research conducted on breast cancer models demonstrated that treatment with the compound led to reduced tumor size and increased survival rates in vivo. The study emphasized the role of apoptosis induction as a primary mechanism . -

Anti-inflammatory Mechanism :

A comprehensive analysis revealed that this compound significantly inhibited NF-kB activation, thereby reducing inflammation markers in experimental models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.